Lysobactin

Beschreibung

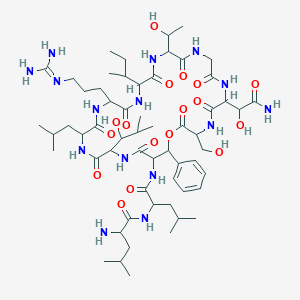

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMKBWMQSNKASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97N15O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Lysobactin

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall, primarily composed of peptidoglycan, is an essential structure that provides mechanical strength and maintains cell shape, protecting bacteria from osmotic lysis. harvard.eduasm.orgmdpi.com Its synthesis is a complex, multi-step pathway, making it a prime target for antibiotics. asm.orgmdpi.com Lysobactin inhibits this vital process, leading to catastrophic cell envelope damage and ultimately bacterial cell death. nih.govbiosynth.comacs.orgnih.gov Early studies indicated that this compound inhibits the incorporation of N-acetylglucosamine, a precursor of cell wall synthesis, into peptidoglycan of S. aureus whole cells at concentrations close to its minimum inhibitory concentrations (MICs). asm.org

Specific Targeting of Peptidoglycan Synthesis Pathway

While this compound has the ability to bind to precursors from different biosynthetic pathways, its cellular mechanism of killing is primarily attributed to its exclusive binding to Lipid II, a key peptidoglycan precursor. nih.govbocsci.comacs.orgnih.gov This binding leads to the accumulation of Lipid II within bacterial cells, indicating that this compound prevents its proper utilization in the peptidoglycan synthesis pathway. nih.govharvard.eduharvard.edu In vitro enzyme inhibition assays have demonstrated that this compound inhibits three cell wall biosynthetic enzymes by binding to their substrates, consistent with a substrate-binding mode of inhibition. nih.gov

Substrate Binding Interactions

This compound functions as a substrate binder, recognizing the reducing end of lipid-linked cell wall precursors. nih.govacs.orgnih.gov

Binding to Lipid II

This compound forms a 1:1 complex with Lipid II. nih.govbocsci.comacs.orgnih.gov This direct binding to Lipid II is crucial for its cellular mechanism of action, causing septal defects and severe cell envelope damage in bacteria. nih.govacs.orgnih.gov The accumulation of Lipid II in S. aureus cells treated with this compound further supports its role as a Lipid II binder. nih.govharvard.eduharvard.edu

Stoichiometry of Binding Interactions

This compound forms a 1:1 complex with cell wall precursors, including Lipid I, Lipid II, and Lipid IIAWTA. nih.govbocsci.comacs.orgnih.gov This 1:1 stoichiometry is a distinguishing feature of this compound compared to other nonribosomal peptide synthetase (NRPS)-derived antibiotics like ramoplanin (B549286) and teixobactin, which have been reported to bind cell wall precursors with a 2:1 stoichiometry. nih.govsemanticscholar.orgscispace.com

The following table summarizes the binding stoichiometry of this compound with its target substrates:

| Substrate | Binding Stoichiometry (this compound:Substrate) |

| Lipid I | 1:1 nih.govbocsci.comacs.orgnih.gov |

| Lipid II | 1:1 nih.govbocsci.comacs.orgnih.gov |

| Lipid IIAWTA | 1:1 nih.govbocsci.comacs.orgnih.gov |

Distinctiveness of Mechanism Compared to Other Cell Wall Inhibitors

This compound's mechanism of action, while targeting bacterial cell wall biosynthesis like many other antibiotics, exhibits distinct characteristics. Unlike β-lactam antibiotics (e.g., penicillins, cephalosporins) which inhibit transpeptidases (Penicillin-Binding Proteins or PBPs) responsible for cross-linking peptidoglycan strands, this compound acts by sequestering lipid-linked precursors. youtube.commdpi.comlibretexts.orguoanbar.edu.iq

Glycopeptide antibiotics, such as vancomycin (B549263), also target peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of Lipid II, preventing its incorporation into the growing cell wall. nih.govharvard.eduyoutube.commicrobenotes.com However, this compound's mechanism differs from vancomycin. This compound's activity is not antagonized in the presence of N-acetyl-L-Lys-D-Ala-D-Ala, suggesting that it binds to a site on the lipid intermediates or nascent peptidoglycan that is not utilized by vancomycin. escholarship.org Furthermore, vancomycin inhibits transglycosylation but does not inhibit the formation of lipid intermediates, whereas this compound inhibits both lipid intermediate formation and nascent peptidoglycan formation. asm.org

This compound's 1:1 binding stoichiometry to Lipid II also differentiates it from other Lipid II binders like ramoplanin and teixobactin, which form 2:1 complexes. nih.govsemanticscholar.orgscispace.com This difference in stoichiometry may contribute to variations in their cellular effects, with ramoplanin, for instance, being associated with membrane disruption effects potentially related to its propensity to oligomerize. nih.gov

Differentiation from Vancomycin-like Antibiotics

The molecular mechanism of action of this compound distinctly differs from that of vancomycin, a well-established glycopeptide antibiotic. Vancomycin inhibits peptidoglycan (PG) biosynthesis by binding to the D-Ala-D-Ala terminus of the stem peptide of Lipid II. wikipedia.org In contrast, this compound binds to a different region of Lipid II, specifically recognizing the pyrophosphate and the first sugar moieties, but not the stem peptide. wikipedia.org

This difference in binding site has significant implications for their respective activities and resistance profiles. Unlike vancomycin, the antibacterial activity of this compound is not antagonized by the addition of N-acetyl-L-Lys-D-Ala-D-Ala, which is the binding domain for vancomycin. wikipedia.orgwikipedia.orgnih.govontosight.ainih.gov Studies have shown that while vancomycin's effect is diminished by this mimic, this compound's efficacy remains unaffected. wikipedia.orgnih.gov Furthermore, exogenous Lipid I and an analogue lacking the stem peptide were found to protect S. aureus from this compound-induced killing, providing further evidence for its substrate-binding mechanism that is distinct from vancomycin. wikipedia.orgnih.gov this compound also inhibits nascent peptidoglycan biosynthesis and lipid intermediate formation, a broader inhibitory action compared to vancomycin's specific D-Ala-D-Ala binding. ontosight.ai

Cellular and Morphological Consequences of this compound Action

The exclusive binding of this compound to Lipid II leads to profound cellular and morphological changes in target bacteria, characterized by severe septal defects and catastrophic damage to the cell envelope. wikipedia.orgwikipedia.orgfishersci.seuni.lusensus.orgmims.com

Induction of Septal Defects

Treatment with this compound results in major septal defects in bacterial cells, as observed through transmission electron microscopy (TEM) imaging of S. aureus. wikipedia.orgnih.gov These defects manifest as abnormalities in the formation of the septum, the new cell wall that divides a parent cell into two daughter cells during bacterial division. The observed septal defects are consistent with the hypothesis that the absence of free Lipid II, due to its sequestration by this compound, leads to the mislocalization of essential cell division proteins. wikipedia.org Peptidoglycan substrates, including Lipid II, are believed to play a role in recruiting components of the division machinery to the midcell, and their disruption by this compound interferes with this process. wikipedia.org Comparative studies have shown that both this compound and ramoplanin treatments induce septal defects, affecting approximately 30% and 24% of S. aureus cells, respectively. nih.gov

Catastrophic Cell Envelope Damage

The sequestration of Lipid II by this compound triggers catastrophic damage to the bacterial cell envelope. wikipedia.orgfishersci.seuni.lusensus.orgmims.com This direct interference with peptidoglycan synthesis, a vital component of the bacterial cell wall, compromises the structural integrity of the entire cell envelope. The consequence is rapid lysis of the bacterial cell. guidetomalariapharmacology.orgwikipedia.org This catastrophic damage underscores this compound's potent bactericidal activity, making it an effective agent against susceptible Gram-positive pathogens. guidetomalariapharmacology.orgwikipedia.org

Biosynthetic Pathway of Lysobactin

Identification and Characterization of the Biosynthetic Gene Cluster

The entire biosynthetic gene cluster (BGC) responsible for lysobactin assembly was identified and characterized in 2011 from Lysobacter sp. ATCC 53042. nih.govnih.govbocsci.comresearchgate.net This cluster encodes two large, multimodular nonribosomal peptide synthetases, designated LybA and LybB. nih.govnih.gov In addition to the core NRPS components, the gene cluster also includes genes for putative transporters involved in this compound secretion and proteins conferring antibiotic resistance. slideplayer.comfmach.it

Comparative Genomic Analysis of Producer Strains

Comparative genomic analysis of various Lysobacter species has revealed insights into their metabolic potential and the presence of this compound or related biosynthetic gene clusters. For instance, Lysobacter enzymogenes M497-1, a producer of commercial lytic enzymes, possesses a gene cluster that closely resembles the this compound biosynthesis gene cluster of Lysobacter sp. ATCC 53042. oup.comnih.govnih.gov While Lysobacter sp. ATCC 53042 utilizes two NRPSs (LybA and LybB) for this compound formation, L. enzymogenes M497-1 appears to have LybB divided into two NRPSs, resulting in three NRPSs (LEN_2613-2615) involved in the presumed production of this compound or related compounds. oup.comnih.gov Lysobacter capsici AZ78 also contains the this compound gene cluster. fmach.it Lysobacter species are recognized as promising antibiotic producers, with their genomes often containing numerous gene clusters for secondary metabolites, particularly peptides. nih.govresearchgate.netoup.comasm.orgnih.gov

Enzymatic Machinery Involved in this compound Assembly

The assembly of this compound is mediated by a sophisticated enzymatic machinery, primarily the nonribosomal peptide synthetases. nih.gov

Nonribosomal Peptide Synthetases (NRPS): LybA and LybB

This compound biosynthesis is catalyzed by two multimodular nonribosomal peptide synthetases, LybA and LybB. nih.govnih.govbocsci.comresearchgate.netslideplayer.com These enzymes are responsible for the assembly of the peptide backbone of this compound. oup.com LybA consists of 4 modules and 11 domains, while LybB is composed of 7 modules and 24 individual domains. slideplayer.com The total number of modules within LybA and LybB directly correlates with the 11 amino acids present in the primary sequence of this compound, supporting a linear logic of biosynthesis. nih.govnih.govbocsci.comslideplayer.comacs.org

Modular Organization and Proposed Linear Logic of Biosynthesis

Nonribosomal peptide synthetases operate on an assembly line strategy, where each module is generally responsible for the incorporation of a single amino acid residue. rsc.orgcirad.fr The modular organization of LybA and LybB follows this linear logic, meaning there is a direct correspondence between the number of modules and the number of residues in the final this compound peptide. nih.govbocsci.comslideplayer.com The growing peptide is covalently attached to integrated carrier protein domains (PCP domains) within each module and is shuttled between different catalytic domains for peptide bond formation and other modifications. rsc.org

Role of Adenylation Domains in Substrate Specificity

Adenylation (A) domains within NRPSs are crucial for selecting and activating specific amino acid, hydroxy acid, or aryl acid building blocks, a process that consumes ATP. rsc.orgbeilstein-journals.org The specificity of these A-domains dictates which monomer is incorporated into the growing peptide chain. nih.gov In vitro investigations of adenylation domain specificities in LybA and LybB have confirmed their direct association with this compound biosynthesis. nih.govbocsci.comacs.orgresearchgate.net For instance, specific adenylation domains from LybA (LybA A1) and LybB (LybB A6, LybB A9) have been biochemically characterized to demonstrate their activity towards various amino acid substrates. slideplayer.com

Characterization of Thioesterase Domains

The termination module of LybB, the second NRPS involved in this compound biosynthesis, exhibits an unusual tandem thioesterase (TE) architecture. nih.govbocsci.comslideplayer.comacs.orgrsc.orgcirad.frmdpi.comumich.edu Biochemical characterization of these individual thioesterase domains in vitro has provided significant insights into their distinct roles. nih.govbocsci.comacs.orgumich.edu The penultimate thioesterase domain (TE1) is solely responsible for mediating the cyclization and simultaneous release of this compound, forming the macrocyclic structure. nih.govbocsci.comslideplayer.comacs.orgcirad.frmdpi.comumich.edu In contrast, the second thioesterase domain (TE2) preferentially catalyzes the hydrolytic cleavage of the linear peptide, suggesting a role more akin to a Type II proof-reading thioesterase domain, which can release misprimed intermediates. rsc.orgumich.edu This functional differentiation within tandem thioesterase domains highlights the intricate mechanisms governing nonribosomal peptide biosynthesis. rsc.orgumich.edu

Tandem Thioesterase Architecture

A distinctive feature of this compound biosynthesis is the identification of an unusual tandem thioesterase (TE) architecture within the LybB termination module. bocsci.comnih.govumich.edu This architecture comprises two individual terminal thioesterases, referred to as TE1 and TE2. umich.edu Unlike some other biosynthetic systems, where TE domains may function cooperatively within a combined active site, the tandem TEs in this compound biosynthesis exhibit distinct and specialized roles. umich.edu

Mediation of Cyclization and Release by Penultimate Thioesterase

Biochemical characterization of these individual thioesterases has provided crucial insights into their specific functions. Evidence indicates that solely the penultimate thioesterase domain (TE1) is responsible for mediating the cyclization and simultaneous release of the this compound product. bocsci.comnih.govumich.edunih.govresearchgate.net TE1 exclusively catalyzes the formation of the macrocyclic structure of this compound. umich.edu In contrast, the second thioesterase (TE2) mediates the hydrolytic cleavage of synthetic substrates. umich.edu Furthermore, TE2 has been shown to play a proofreading role, facilitating the more efficient release of misprimed acetyl-pantetheine groups from peptidyl carrier proteins (PCPs). nih.govrsc.org

Genetic Determinants of this compound Production

The complete biosynthetic gene cluster responsible for the assembly of this compound has been identified and characterized. nih.gov This cluster, found in Lysobacter sp. ATCC 53042, encodes the two multimodular nonribosomal peptide synthetases, LybA and LybB, which are central to this compound production. bocsci.comnih.gov

The presence of the this compound biosynthesis cluster (e.g., comprising LG3211_2475 and LG3211_2476 in Lysobacter sp. ATCC 53042) has also been observed in the genome of Lysobacter gummosus 3.2.11, demonstrating significant sequence identities (>70%) to genes such as LEN_2615 and LEN_2613. oup.com In Lysobacter enzymogenes M497-1, the genomic region spanning LEN_2608 to LEN_2615 is implicated in the biosynthesis of this compound or related compounds. oup.com Lysobacter species are considered "peptide production specialists" due to genome analyses revealing gene clusters for the production of 12 to 16 secondary metabolites, predominantly peptides. researchgate.net

Genetic manipulation of Lysobacter species presents challenges due to their natural resistance to many commonly used antibiotics and the absence of identified autonomous vectors. nih.gov Consequently, chromosomal integration via homologous recombination is currently the primary method for genetic engineering in these bacteria. nih.gov The production of bioactive compounds in Lysobacter strains is subject to regulation by intracellular signaling pathways, including those mediated by the cyclic adenosine (B11128) monophosphate-receptor-like protein (Clp) and the diffusible signal factor (DSF)-dependent system. oup.comnih.govasm.org A clp gene homologue, belonging to the Crp gene family, is known to globally regulate lytic enzyme production, antimicrobial activity, and biological control activity in Lysobacter enzymogenes. nih.govasm.org

Chemical Synthesis and Analog Development Methodologies

Total Synthesis Strategies of Lysobactin

Total synthesis efforts for this compound have explored both convergent and linear approaches, each with distinct advantages and challenges in constructing the complex 28-membered macrocycle. nih.govnih.govresearchgate.net

Convergent synthesis strategies for this compound involve the preparation of smaller, discrete fragments that are then coupled to form the complete molecular structure. One notable convergent synthesis of this compound relied on an efficient macrocyclization reaction to assemble the 28-membered cyclic depsipeptide. nih.gov This approach often involves coupling a C-terminal carboxyl group of one fragment with the N-terminal amino group of another. For instance, in one synthesis, a depsipeptide fragment was coupled with a tetrapeptide fragment. nih.gov The efficiency of the macrocyclization step, particularly when employing a relatively unhindered glycine (B1666218) electrophile, proved crucial for high yields. nih.govacs.org Another convergent synthesis reported by von Nussbaum and colleagues at Bayer AG in 2007 utilized a conformation-directed cyclization, where intramolecular hydrogen bonding involving unprotected hydroxyl side chains of amino acids played a key role, thereby simplifying the synthesis by avoiding the need for side chain hydroxyl group protections. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-strategy offers a streamlined approach for the synthesis of this compound, enabling a linear assembly of the peptide chain on a solid support. nih.govacs.orgnih.govresearchgate.net This method allows for the synthesis of the natural product with a single purification step of the final product. nih.govacs.org The linear approach involves sequential addition of amino acids, predominantly using Fmoc-protected residues. nih.govacs.org While solution-phase chemistry can restrict rapid access to structural analogs, SPPS facilitates the synthesis of this compound and its derivatives, aiding in the identification of key structural moieties responsible for its antibacterial activity. nih.gov

The formation of the 28-membered macrocyclic core of this compound is a critical and often challenging step in its total synthesis. nih.govresearchgate.net This macrocyclization typically involves the formation of an ester bond (macrolactonization) or an amide bond (macrolactamization). researchgate.net In one convergent synthesis, a highly efficient macrocyclization reaction was achieved via an intramolecular coupling between specific amino acid residues, providing the cyclic depsipeptide in high yield. nih.govacs.org The choice of coupling reagents, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with DIPEA (N,N-diisopropylethylamine) in DMF, has been shown to facilitate efficient macrocyclization. nih.govacs.org The crystal structure of this compound, characterized by a constrained cyclic peptide backbone stabilized by multiple intramolecular hydrogen bonds, has also guided the selection of optimal cyclization sites, sometimes allowing for minimal use of protecting groups. nih.govresearchgate.net Biosynthetically, the cyclization of this compound is mediated by a thioesterase (TE) domain, specifically the penultimate thioesterase domain (TE1) of the nonribosomal peptide synthetase (NRPS) system, which catalyzes the formation of the macrocyclic structure and simultaneous release of this compound. umich.edu

Synthesis of this compound Analogs

The synthesis of this compound analogs is crucial for understanding its structure-activity relationships and for developing new antibacterial agents. nih.gov Solid-phase synthesis has proven particularly useful for rapidly accessing structural analogs, as it allows for systematic modifications to the amino acid sequence. nih.gov Analogs have been synthesized to investigate the role of specific structural features, such as the cation-π interaction observed in the parent natural product. nih.gov For example, an analog lacking the functionality for this interaction, Δ3-Thr-lysobactin (Compound 11), was synthesized by incorporating Fmoc-Thr-OH in place of threo-phenylserine. nih.gov This modification led to a distinct conformational change and diminished antibacterial activity compared to this compound, highlighting the importance of this interaction. nih.gov

This compound's structure includes several non-proteinogenic D and L amino acids, some of which are β-hydroxylated. nih.govnih.govresearchgate.net Strategies for their incorporation into synthetic routes are vital. These non-canonical amino acids are often found as building blocks in natural compounds with diverse biological activities. beilstein-institut.de The synthesis of β-hydroxy-α-amino acids, for instance, has been a focus due to their critical role in biological systems and as synthetic intermediates. beilstein-institut.deescholarship.org Methods for their preparation include asymmetric reactions such as Sharpless asymmetric epoxidation, asymmetric dihydroxylation, and asymmetric aminohydroxylation. escholarship.org The ability of nonribosomal peptide synthetases (NRPSs) to incorporate a wide array of non-proteinogenic amino acids, including D- and β-amino acids, underscores the biosynthetic pathways' flexibility that synthetic chemists aim to mimic. cirad.fr In chemical synthesis, appropriate protection strategies for these unnatural amino acids, particularly β-hydroxy amino acids, are essential to prevent undesired side reactions during peptide coupling and cyclization. soton.ac.uk

Advanced Techniques for Synthesis Monitoring and Optimization

Advanced techniques are employed to monitor and optimize the chemical synthesis of complex molecules like this compound, particularly in solid-phase reactions. One such technique is Solid Phase in situ Mass Spectrometry (SPIMS), which utilizes matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). soton.ac.uk SPIMS allows for the rapid optimization of non-traditional solid-phase reactions by providing real-time or near real-time information on reaction progress, thereby improving efficiency in terms of time and material usage. soton.ac.uk This methodology has been demonstrated in monitoring the synthesis of depsipeptide analogs, including those related to this compound. soton.ac.uk The ability to monitor reaction kinetics and intermediate formation is crucial for identifying bottlenecks, optimizing reaction conditions, and ensuring the desired product formation with high purity. mdpi.com

Structure Activity Relationship Sar Studies of Lysobactin

Impact of Molecular Modifications on Biological Activity

Effects of Amino Acid Substitutions

Structure-Activity Relationship studies on lysobactin have extensively investigated how modifications to its amino acid sequence influence its biological activity. Research indicates that the integrity of specific amino acid residues within the this compound scaffold is crucial for maintaining its potent antibacterial effects. For instance, any substitution at amino acid residues 1, 2, 5, and 6 was found to be detrimental, leading to a strong reduction in the potency of the resulting derivatives. uni.lu

However, certain positions within the macrocycle demonstrate greater tolerance to modification. The replacement of residue 3 (Serine) did not significantly impact its role in binding Lipid II, and its substitution, along with residue 4 (Glutamine), by Lysine was well tolerated, preserving the compound's potency. uni.lu Similarly, while the side chain of residue 9 (Alanine) is intimately involved in Lipid II binding, it could be replaced with Lysine or Arginine without a substantial decrease in potency. uni.lu

A notable molecular modification explored in SAR studies targeted a cation-π interaction within the macrocycle. The crystal structure of this compound reveals a close spatial relationship between the guanidine (B92328) moiety of D-Arginine and the phenyl substituent of phenylserine, suggesting a crucial cation-π interaction. cenmed.com To probe the significance of this interaction, an analog termed Δ3-Thr-lysobactin (analog 11) was synthesized. This involved replacing threo-phenylserine with Fmoc-Threonine-OH, thereby eliminating the possibility of the cation-π interaction. cenmed.com

The observed impact of these amino acid substitutions on antibacterial activity is summarized below:

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Impact on Potency | Reference |

| 1, 2, 5, 6 | (Not specified) | Any substitution | Strongly affected | uni.lu |

| 3 | Serine | Lysine | No loss | uni.lu |

| 4 | Glutamine | Lysine | No loss | uni.lu |

| 9 | Alanine | Lysine or Arginine | No significant reduction | uni.lu |

| Threo-phenylserine | Threo-phenylserine | Fmoc-Threonine-OH | Diminished activity (MIC increased from 0.06 µg/mL to 2 µg/mL against Bacillus subtilis) | cenmed.com |

Exploration of Macrocyclic Conformation and Activity

The macrocyclic architecture of this compound is fundamental to its biological activity and stability. The crystal structure of this compound is characterized by a constrained cyclic peptide backbone, which is robustly stabilized by multiple intramolecular hydrogen bonds. wikipedia.org This rigid conformation is indispensable for its function. The total synthesis of this compound has underscored the importance of conformation-directed cyclization, wherein hydrogen bonding involving the unprotected hydroxyl side chains of amino acids plays a pivotal role in the assembly of the macrocyclic core. wikipedia.org

Molecular modifications that disrupt this intricate conformational arrangement can profoundly affect the compound's biological activity. For instance, the synthesis of Δ3-Thr-lysobactin (analog 11), which lacks the cation-π interaction present in the natural product, resulted in a distinct conformational change or relaxation, as evidenced by circular dichroism spectroscopy. cenmed.com This alteration in conformation was directly correlated with a significant reduction in antibacterial activity, with the minimum inhibitory concentration (MIC) against Bacillus subtilis increasing from 0.06 µg/mL for the natural this compound to 2 µg/mL for analog 11. cenmed.com This finding highlights that specific intramolecular interactions are crucial for maintaining the bioactive conformation, and their disruption can lead to a considerable loss of efficacy. Generally, the constrained ring structure of macrocyclic peptides, such as this compound, contributes to enhanced bioactivity, reduced toxicity, and improved target affinity by minimizing conformational flexibility and the associated entropic penalty upon binding. fishersci.com

Correlation of Structural Features with Specific Target Binding

This compound exerts its potent antibacterial effects by primarily targeting bacterial cell wall biosynthesis. nih.govcenmed.comwikipedia.org Unlike some other cell wall inhibitors, such as vancomycin (B549263), which bind to the terminal D-Ala-D-Ala of peptidoglycan precursors, this compound specifically forms 1:1 complexes with lipid-linked cell wall precursors, including Lipid I, Lipid II, and Lipid IIAWTA. nih.govuniv-reims.fruniv-reims.fr It specifically recognizes the reducing end of these lipid-linked precursors. nih.govuniv-reims.fr While this compound demonstrates the capacity to bind precursors from various biosynthetic pathways, its cellular mechanism of killing is predominantly attributed to its selective binding to Lipid II, which subsequently induces septal defects and catastrophic damage to the bacterial cell envelope. nih.govuniv-reims.fr

Analog Synthesis for SAR Probing

The capacity to synthesize this compound and its structural analogs is fundamental for conducting comprehensive SAR investigations. The initial total syntheses of this compound (also known as Katanosin B) were reported in 2007, employing modular, solution-phase synthetic strategies. cenmed.comcenmed.com While these methods provided effective routes to the natural product, they often presented limitations in the rapid and diverse generation of structural analogs essential for extensive SAR studies. cenmed.com

To address these limitations and facilitate quicker access to structural variations, solid-phase peptide synthesis (SPPS) strategies have been developed for this compound. cenmed.com A highly efficient solid-phase total synthesis of this compound has been successfully achieved, enabling the generation of structurally diverse analogs with a single purification step for the final product. cenmed.com This synthetic advancement is critical for systematically modifying specific residues or structural elements and subsequently evaluating their impact on the compound's biological activity.

Mechanisms of Bacterial Resistance to Lysobactin

Theoretical Basis for Resistance Development to Substrate-Binding Antibiotics

Observed Absence or Difficulty in Generating Resistance in Laboratory Settings

Research into lysobactin's activity has indicated a notable absence or difficulty in the emergence of acquired resistance in certain clinical contexts. A study evaluating this compound (LYB) and sorangicin A against the Mycobacterium abscessus complex, including drug-resistant clinical isolates, found that this compound demonstrated nearly equipotent activities when compared to vancomycin (B549263) (VAN) against these isolates. asm.orgnih.gov

Specifically, when measuring pre-existing resistance to this compound in clinical isolates relative to the M. abscessus ATCC 19977 reference strain, only up to a 10-fold change in pMIC90 (negative log of the 90% minimum inhibitory concentration) was observed for this compound. asm.orgnih.gov The median ΔpMIC90 for this compound was reported as 0.4, suggesting limited pre-existing or acquired resistance in the clinical isolates tested. asm.orgnih.gov This finding, coupled with similar potency to vancomycin, suggests that this compound may share some of the resistance-challenging characteristics of other substrate-binding antibiotics. asm.orgnih.gov

Table 1: pMIC90 Values for this compound and Vancomycin Against M. abscessus Clinical Isolates asm.orgnih.gov

| Compound | Median pMIC90 (95% CI) | ΔpMIC90 (Relative to ATCC 19977 Reference Strain) |

| This compound | 5.3 (4.9 to 5.4) | 0.4 (0.3 to 0.9) |

| Vancomycin | 5.3 (5.1 to 5.6) | -0.1 (-0.4 to 0.1) |

General Mechanisms of Antibiotic Resistance Relevant to Cell Wall Inhibitors (contextual)

Bacteria employ a diverse array of mechanisms to resist antibiotics, particularly those targeting the cell wall. These mechanisms can be broadly categorized as follows:

Penicillin-Binding Proteins (PBPs) Alterations: In the case of β-lactam antibiotics (e.g., penicillin, cephalosporins, monobactams, carbapenems), resistance often arises from changes in the structure or number of PBPs, which are transpeptidases involved in peptidoglycan synthesis. nih.govlibretexts.org For instance, Staphylococcus aureus can acquire the mecA gene, leading to the production of a new PBP (PBP2a) with low affinity for β-lactams, resulting in methicillin-resistant S. aureus (MRSA). reactgroup.orgnih.gov

Peptidoglycan Precursor Modification: Glycopeptide resistance, as seen with vancomycin-resistant enterococci (VRE) and MRSA, is mediated by the acquisition of van genes. These genes cause a change in the peptidoglycan precursors from D-Ala-D-Ala to D-Ala-D-Lac, which significantly decreases vancomycin's binding affinity. nih.gov

Reduced Permeability and Efflux Pumps: Bacteria can prevent antibiotics from reaching their intracellular targets by limiting their entry or actively pumping them out. reactgroup.orgexplorationpub.com

Decreased Permeability: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer and porin channels, can act as a barrier, reducing the influx of hydrophilic drugs like β-lactams and fluoroquinolones. nih.govmdpi.comreactgroup.orgnih.gov Mutations can lead to a decrease in the number of porin channels, further limiting antibiotic entry. nih.govmdpi.com

Efflux Pumps: These are bacterial transporters located in the cell membrane or cell wall that actively pump a variety of compounds, including antibiotics, out of the bacterial cell, thereby lowering the intracellular antibiotic concentration. nih.govoup.commdpi.comreactgroup.orgnih.govexplorationpub.com Increased expression or effectiveness of these pumps, often due to mutations, can confer resistance. nih.govreactgroup.org

Enzymatic Inactivation or Degradation: Bacteria can produce enzymes that chemically modify or degrade antibiotics, rendering them inactive. reactgroup.orgexplorationpub.com The most well-known example is β-lactamase, an enzyme that hydrolyzes the β-lactam ring, which is the active component of β-lactam antibiotics. reactgroup.orglibretexts.orgexplorationpub.com Other enzymes can inactivate antibiotics through chemical modifications such as phosphorylation, adenylation, or acetylation. explorationpub.com

Bypass Mechanisms: In some cases, bacteria can develop alternative metabolic pathways or acquire new drug-resistant targets that bypass the inhibited pathway. oup.comreactgroup.org This allows the bacteria to continue essential cellular processes even in the presence of the antibiotic. reactgroup.org

Advanced Research Avenues and Biotechnological Potential

Genomic Mining for Novel Lysobactin-like Natural Products

The advent of rapid genome sequencing and advanced bioinformatics has unveiled a vast, previously untapped reservoir of biosynthetic potential within microbial genomes. This has led to the development of "genome mining," a strategy that leverages DNA sequence data to discover novel natural products. Many bacterial secondary metabolites, including antibiotics, are synthesized by large, multi-modular enzymes like non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). The genes encoding these enzymatic assembly lines are typically organized into biosynthetic gene clusters (BGCs).

Analysis of the Lysobacter sp. ATCC 53042 genome successfully identified the BGC responsible for this compound biosynthesis. This cluster encodes two key multimodular NRPSs, LybA and LybB, which are directly involved in the assembly of the this compound peptide backbone. The identification of this BGC provides a genetic blueprint, enabling researchers to search for similar clusters in other organisms. By using the this compound BGC as a query, scientists can mine the genomic databases of diverse bacteria to find homologous clusters that may produce novel structural analogs of this compound. This targeted approach accelerates the discovery of new compounds with potentially improved properties.

One of the significant findings from the characterization of the this compound BGC was the unusual tandem thioesterase domain architecture at the termination module of LybB. Biochemical studies revealed that only the penultimate thioesterase domain is responsible for the cyclization and release of this compound. Understanding such unique biosynthetic mechanisms provides valuable insights for future synthetic biology and bioengineering efforts aimed at creating novel antibiotics.

Furthermore, genome mining efforts have been successful in activating cryptic or "silent" BGCs. For instance, in Lysobacter sp. 3655, a cryptic BGC with high similarity to a putative lysocin BGC was identified. By employing strong promoters from housekeeping genes, researchers were able to activate this silent cluster, leading to the production of lysocin E and several new analogs. This promoter engineering strategy demonstrates the potential to unlock the hidden chemical diversity within Lysobacter and other microbial genomes.

The table below summarizes key BGCs from Lysobacter species that have been characterized, highlighting the potential for discovering novel compounds.

| Organism | Gene Cluster | Product(s) | Key Findings |

| Lysobacter sp. ATCC 53042 | lyb | This compound (Katanosin B) | Contains two NRPSs (LybA and LybB) with an unusual tandem thioesterase domain for cyclization and release. |

| Lysobacter sp. 3655 | Putative lysocin BGC | Lysocin E and new analogs | A cryptic BGC activated by promoter engineering, demonstrating a method to unlock silent clusters. |

| Lysobacter enzymogenes | hsa | Heat-Stable Antifungal Factor (HSAF) | A polycyclic tetramate macrolactam with antifungal properties. |

| Lysobacter sp. SB-K88 | - | Xanthobaccin | A tetramate macrolactam with activity against fungal pathogens. |

Biotechnological Applications of Lysobacter Species beyond this compound

The genus Lysobacter is gaining significant biotechnological interest not only for its production of antibiotics like this compound but also for a wide array of other bioactive compounds and enzymes. These bacteria are recognized as prolific producers of extracellular enzymes, which contribute to their ability to lyse other microorganisms. This predatory lifestyle makes them a rich source of enzymes with potential industrial and therapeutic applications.

Lysobacter species are known to produce a variety of enzymes, including:

Chitinases and Glucanases: These enzymes degrade the cell walls of fungi and oomycetes, making them valuable as biocontrol agents in agriculture to protect crops from fungal pathogens.

Proteases: Various proteases, including lysyl endopeptidases and metalloproteases, have been identified. These have potential applications in biofilm degradation, which is a significant issue in medical and industrial settings.

Lipases and Esterases: These enzymes have broad applications in industries such as food processing, detergents, and bioremediation.

The table below details some of the enzymes produced by Lysobacter and their potential applications.

| Enzyme | Producing Species (Examples) | Potential Biotechnological Application |

| Chitinases | L. enzymogenes, L. antibioticus | Biocontrol of fungal plant pathogens. |

| β-1,3-Glucanases | L. enzymogenes | Antifungal agents, biocontrol. |

| Proteases | L. gummosus, L. enzymogenes | Degradation of bacterial biofilms, industrial processes. |

| Lipases | L. enzymogenes | Biocatalysis, detergent additives. |

Beyond individual enzymes, whole-cell applications of Lysobacter are being explored. Several strains have demonstrated efficacy as biological control agents against a range of plant pathogens, including fungi and oomycetes, on various crops like cucumber, grapevine, and sugar beet. For example, Lysobacter enzymogenes strain C3 has been shown to control diseases such as brown patch in turfgrass and Pythium damping-off of sugarbeets. This biocontrol activity is often attributed to a combination of lytic enzyme production and the synthesis of antifungal metabolites like the Heat-Stable Antifungal Factor (HSAF).

Modern Approaches in Antibiotic Discovery Leveraging this compound's Mechanism

The unique mechanism of action of this compound, which involves binding to lipid-linked cell wall precursors like Lipid II, provides a valuable template for modern antibiotic discovery efforts. This mechanism circumvents many common resistance pathways that target enzymes, making it an attractive strategy in the fight against multidrug-resistant bacteria.

A primary approach in modern antibiotic discovery is the screening of large chemical libraries for compounds that inhibit essential bacterial processes. This compound's target, the bacterial cell wall synthesis pathway, remains a high-priority target for such screening campaigns. Peptidoglycan, a major component of the bacterial cell wall, is essential for bacterial survival and is absent in humans, making it an ideal target for selective toxicity.

Screening strategies can be designed to specifically identify compounds that, like this compound, target peptidoglycan synthesis. This can involve whole-cell assays that detect cell wall defects or more targeted in vitro assays using purified components of the cell wall synthesis machinery. For instance, assays can be developed to monitor the activity of enzymes like MurG or the transglycosylases, which are involved in the polymerization

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine Lysobactin’s mechanism of action against Gram-positive bacteria?

- Methodology :

- Time-kill assays : Measure bacterial viability over time under this compound treatment (e.g., this compound reduces bacterial counts by >99% within 60 minutes compared to controls) .

- Comparative studies : Compare this compound’s effects with other antibiotics (e.g., vancomycin inhibits cell wall synthesis, while this compound disrupts membrane integrity via lipid intermediates) .

- Cell membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess membrane damage in Bacillus subtilis or Staphylococcus aureus .

Q. How is this compound synthesized, and what challenges exist in its chemical production?

- Methodology :

- Solid-phase peptide synthesis (SPPS) : Employ Fmoc-based strategies to assemble the 28-member cyclic depsipeptide core .

- Cyclization optimization : Use high-dilution conditions to minimize intermolecular reactions during macrocycle formation .

- Purity validation : Characterize intermediates via HPLC and mass spectrometry to ensure structural fidelity .

Q. What in vitro models are used to evaluate this compound’s spectrum of activity?

- Methodology :

- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Mycobacterium abscessus (MIC₉₀: 1–2 μg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.39–0.78 μg/mL) .

- Media-dependent testing : Assess activity in nutrient-rich vs. minimal media to identify environmental influences on efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial potency?

- Methodology :

- Analog synthesis : Modify residues (e.g., D-Arg or β-phenylserine) to probe cation-π interactions critical for membrane disruption .

- MIC comparisons : Test analogs against vancomycin-resistant enterococci (VRE) to identify structural determinants of activity .

- Molecular dynamics simulations : Model interactions between this compound and lipid II intermediates to guide rational design .

Q. What in vivo models validate this compound’s efficacy, and how are pharmacokinetic parameters assessed?

- Methodology :

- Murine infection models : Administer this compound intravenously (IV) to treat systemic S. aureus infections; monitor survival rates and bacterial load reduction .

- Topical application studies : Evaluate wound infection resolution in mice using localized this compound treatment .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to optimize dosing regimens .

Q. How do researchers address potential resistance mechanisms to this compound?

- Methodology :

- Serial passage experiments : Expose bacteria to sub-inhibitory this compound concentrations over generations to detect resistance mutations .

- Genomic sequencing : Identify mutations in genes linked to membrane biosynthesis (e.g., mprF) or efflux pumps .

- Cross-resistance assays : Test this compound-resistant strains against other membrane-targeting antibiotics (e.g., daptomycin) .

Q. What strategies are used to resolve contradictions in this compound’s activity across bacterial species?

- Methodology :

- Comparative membrane lipidomics : Analyze lipid composition of Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to explain differential susceptibility .

- Synergy studies : Combine this compound with outer-membrane permeabilizers (e.g., polymyxin B nonapeptide) to enhance activity against Gram-negative pathogens .

Q. How can advanced imaging techniques elucidate this compound’s interaction with bacterial membranes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.